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molecular formula C13H11NO4 B8532424 Methyl 1-acetyl-3-formylindole-6-carboxylate

Methyl 1-acetyl-3-formylindole-6-carboxylate

Cat. No. B8532424
M. Wt: 245.23 g/mol
InChI Key: ZLPICBPIZPIALX-UHFFFAOYSA-N
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Patent
US06855715B1

Procedure details

A suspension of methyl 3-formylindole-6-carboxylate (1 g, 4.93 mmol) in acetic anhydride (10 ml) was refluxed for 2 h.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:2].[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:16]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:7]=2)[C:3]([CH:1]=[O:2])=[CH:4]1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1=CNC2=CC(=CC=C12)C(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h.
Duration
2 h

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C=C(C2=CC=C(C=C12)C(=O)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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